molecular formula C17H22N6S B12236527 4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B12236527
M. Wt: 342.5 g/mol
InChI Key: FXZGPNCTMMBVKL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl and methylsulfanyl groups, along with the pyrimidine core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

IUPAC Name

4-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C17H22N6S/c1-12-9-15(19-11-18-12)22-5-7-23(8-6-22)16-10-14(13-3-4-13)20-17(21-16)24-2/h9-11,13H,3-8H2,1-2H3

InChI Key

FXZGPNCTMMBVKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC

Origin of Product

United States

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